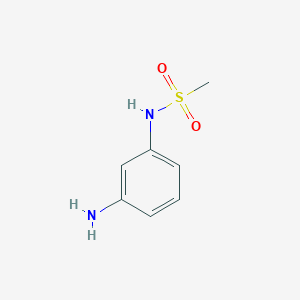

N-(3-Aminophenyl)methanesulfonamide

Description

N-(3-Aminophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NHCH₃) attached to a 3-aminophenyl ring. Its molecular formula is C₇H₁₀N₂O₂S, with a molar mass of 186.23 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing antimicrobial, antifungal, and enzyme-inhibiting agents .

Properties

IUPAC Name |

N-(3-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRRCQRFQGOHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370182 | |

| Record name | N-(3-Aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37045-73-1 | |

| Record name | N-(3-Aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminophenyl)methanesulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminophenyl)methanesulfonamide can be synthesized through the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(3-Aminophenyl)methanesulfonamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The compound's ability to inhibit specific enzymes makes it a candidate for treating conditions such as diabetic macular edema, where it has shown efficacy in reducing retinal vascular leakage in animal models .

Case Study: Neurological Applications

In a study involving a rat model of diabetic retinopathy, this compound demonstrated the ability to mitigate retinal vascular leakage, suggesting its therapeutic potential in treating vision-related complications associated with diabetes .

Biochemical Research

The compound is extensively used in biochemical studies focusing on enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it valuable for research into metabolic pathways and disease mechanisms.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a critical role in inflammation. This inhibition could lead to anti-inflammatory effects beneficial for treating conditions like arthritis.

Diagnostic Applications

This compound is being explored for its potential as a diagnostic agent. Its properties may enhance imaging techniques used in medical diagnostics, providing clearer images and better diagnostic capabilities.

Material Science

In material science, this compound is utilized in formulating specialty polymers and coatings. Its inclusion can improve the durability and performance of these materials, making them suitable for various industrial applications.

Environmental Chemistry

The compound is also relevant in environmental studies, particularly regarding pollutant degradation. Researchers use it to develop more effective strategies for environmental remediation, contributing to efforts aimed at reducing pollution levels .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can provide insights into its applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Amino group on the meta position | Potential enzyme inhibition |

| N-(4-Aminophenyl)methanesulfonamide | Amino group on the para position | Different interaction profile |

| Methanesulfonamide | Simple sulfonamide structure | Basic sulfonamide properties |

| N-(2-Aminophenyl)methanesulfonamide | Amino group on the ortho position | Distinct reactivity due to sterics |

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved include the inhibition of folate metabolism, which is crucial for the synthesis of nucleotides and DNA .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -NH₂, -CH₃) increase solubility in polar solvents, while bulky groups like -C(CH₃)₃ (tert-butyl) enhance thermal stability .

- Halogen Influence : Chlorine substituents (e.g., in N-(3-Chloro-4-methylphenyl)methanesulfonamide) increase molecular weight and hydrophobicity, impacting bioavailability .

Computational and Spectroscopic Studies

- DFT Analysis : Studies on N-(3-Methylphenyl)methanesulfonamide reveal that meta-substitution results in distinct vibrational modes (e.g., S=O stretching at 1,150–1,300 cm⁻¹) compared to ortho-substituted analogues. These differences correlate with altered dipole moments and reactivity .

- Molecular Orbital Calculations : For N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide, computational models predict high free energy barriers (~250 kJ/mol) due to steric clashes between tert-butyl groups, reducing conformational flexibility .

- NMR Chemical Shifts: The amino group in this compound causes deshielding effects, producing distinct ¹H NMR signals at δ 6.7–7.2 ppm for aromatic protons, differentiating it from non-aminated analogues .

Biological Activity

N-(3-Aminophenyl)methanesulfonamide (CAS Number: 37045-73-1) is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group (-NH2) and a sulfonamide group (-SO2NH2), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to alterations in their activity. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in the context of antimicrobial and anti-inflammatory effects. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It binds to active sites of various enzymes, potentially inhibiting their function and impacting metabolic pathways.

- Receptor Interaction : The compound may also interact with specific receptors, modulating signaling pathways involved in inflammation and pain response.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Enzyme Inhibition : It has been explored for its capability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Amino group on the meta position | Potential enzyme inhibition |

| N-(4-Aminophenyl)methanesulfonamide | Amino group on the para position | Different interaction profile |

| Methanesulfonamide | Simple sulfonamide structure | Basic sulfonamide properties |

| N-(2-Aminophenyl)methanesulfonamide | Amino group on the ortho position | Distinct reactivity due to sterics |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar sulfonamide structures can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This suggests that this compound may exhibit antibacterial properties through similar mechanisms .

- Anti-inflammatory Activity : A study exploring methanesulfonamide derivatives found that certain compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and pain responses. The ED50 values indicated effective dosage levels comparable to established anti-inflammatory drugs .

- Pharmacological Applications : The compound has been investigated as a potential lead in drug development due to its structural similarity to known pharmacological agents. Its ability to act as an enzyme inhibitor opens avenues for treating various diseases where enzyme dysregulation is a factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.